molecular formula C14H12N2O2 B8500985 2h-Pyrrolo[2,3-b]pyridin-2-one,1,3-dihydro-6-methoxy-1-phenyl-

2h-Pyrrolo[2,3-b]pyridin-2-one,1,3-dihydro-6-methoxy-1-phenyl-

Cat. No.: B8500985
M. Wt: 240.26 g/mol
InChI Key: ZLGXAACDWNTJOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2h-Pyrrolo[2,3-b]pyridin-2-one,1,3-dihydro-6-methoxy-1-phenyl- is a useful research compound. Its molecular formula is C14H12N2O2 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2h-Pyrrolo[2,3-b]pyridin-2-one,1,3-dihydro-6-methoxy-1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2h-Pyrrolo[2,3-b]pyridin-2-one,1,3-dihydro-6-methoxy-1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

6-methoxy-1-phenyl-3H-pyrrolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C14H12N2O2/c1-18-12-8-7-10-9-13(17)16(14(10)15-12)11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

ZLGXAACDWNTJOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(CC(=O)N2C3=CC=CC=C3)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 9.64 g (43 mmol) of the compound of step 1 in DCM (250 ml) was added N-chlorosuccinimide (6.02 g, 45 mmol) in one portion at room temperature. The reaction mixture was stirred for 12 h and the solvent was evaporated. The remaining residue was dissolved in a mixture of acetic acid (180 ml) and phosphoric acid (31 ml) and heated to 125° C. for 1 h. The solution was cooled to room temperature and concentrated in vacuo. The remaining residue was poured onto ice and the aqueous phase was extracted with EA. The combined organic phases were washed with brine, dried over sodium sulfate, filtered and the solvent was removed under reduced pressure. The remaining oil was purified by column chromatography on silica gel (EA/HEP) to give 4.80 g of the title compound.
Quantity
9.64 g
Type
reactant
Reaction Step One
Quantity
6.02 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

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